DHPCC-9, a small molecule compound, is recognized for its role as a selective inhibitor of the PIM (proviral integration site for Moloney murine leukemia virus) kinase family. This compound has gained attention in cancer research due to its ability to impede the migration and invasion of various cancer cell types, particularly prostate cancer cells. The PIM kinases, including PIM1, PIM2, and PIM3, are implicated in oncogenic processes such as cell survival, proliferation, and resistance to apoptosis. DHPCC-9 acts by selectively inhibiting the catalytic activities of these kinases, thus influencing downstream signaling pathways essential for tumor progression.
DHPCC-9 was developed as part of a series of compounds aimed at targeting PIM kinases. It is classified under the category of kinase inhibitors and is specifically noted for its selective inhibition of PIM1 with a Ki (inhibition constant) of 5 nM, while showing less potency against PIM2 and PIM3. The compound was first reported in the literature in 2010, highlighting its potential therapeutic applications in oncology, especially in prostate cancer models.
The synthesis of DHPCC-9 involves several key steps that focus on creating a pyrrolocarbazole framework. The synthesis typically begins with commercially available starting materials that undergo a series of reactions including cyclization and functional group modifications. Specific methods include:
Technical details regarding the specific reagents and conditions used in each step can be found in detailed synthetic protocols from relevant studies .
DHPCC-9 participates in several chemical reactions primarily related to its activity as a kinase inhibitor. Key reactions include:
These reactions highlight the compound's mechanism of action at a molecular level.
The mechanism by which DHPCC-9 exerts its effects involves several key processes:
DHPCC-9 exhibits specific physical and chemical properties that contribute to its biological activity:
These properties are essential for determining the appropriate conditions for experimental use and potential therapeutic applications.
DHPCC-9 has significant potential applications in scientific research and therapeutic development:
Pim kinases are constitutively active serine/threonine kinases that lack regulatory domains typically found in other kinases. Their activity is governed by transcriptional upregulation rather than post-translational modifications. Structural analyses reveal a unique ATP-binding pocket with a hinge region containing a proline residue (Pro123 in Pim-1), which confers a constitutively open conformation primed for substrate phosphorylation [10] [7]. This architecture allows persistent kinase activity without requiring activation-loop phosphorylation—a feature exploited by inhibitors like DHPCC-9 that target the ATP-binding site [1] [9]. Protein stability is regulated by chaperones (e.g., HSP90) and phosphatases (e.g., PP2A), with proteasomal degradation occurring rapidly under basal conditions (half-life: 5–15 minutes in primary cells) [10].
While Pim kinases share overlapping substrates, isoform-specific functions arise from distinct tissue expression patterns and substrate preferences:
Pim-3: Elevated in prostate, pancreatic, and liver cancers. Cooperates with MYC to accelerate tumorigenesis and phosphorylates substrates like eIF4B to promote protein synthesis [5] [10]. Unique roles in solid tumor invasion via NFATc-dependent pathways [2].
Table 2: Isoform-Specific Functions and Tumor Associations of Pim Kinases
Isoform | Chromosomal Locus | Key Substrates | Primary Tumor Associations |
---|---|---|---|
Pim-1 | 6p21.2 | c-MYC, CDC25A, p21, BAD | Leukemia, prostate cancer, DLBCL |
Pim-2 | Xp11.23 | BAD, PKM2, 4E-BP1 | Multiple myeloma, CLL, prostate cancer |
Pim-3 | 22q13.1 | eIF4B, c-MYC, PGC-1α | Pancreatic, prostate, liver cancers |
Pim kinases are frequently overexpressed in diverse malignancies due to transcriptional activation by oncogenic signaling pathways:
Cancer Type | Overexpressed Isoform(s) | Frequency | Functional Consequences |
---|---|---|---|
Acute Myeloid Leukemia | Pim-1, Pim-2 | 28% of cases | Enhanced survival, chemo-resistance |
Prostate Cancer | Pim-1, Pim-3 | >60% of cases | Migration, invasion, metastasis |
Squamocellular Carcinoma | Pim-1, Pim-3 | 40–70% of cases | NFATc-dependent invasion |
Pancreatic Cancer | Pim-3 | 50–65% of cases | Metabolic reprogramming, growth |
Functional redundancy among Pim isoforms presents a major therapeutic hurdle. In vivo studies demonstrate compensatory upregulation: Pim-2 or Pim-3 expression increases in Pim-1-deficient tumors, and triple-knockout mice are viable but exhibit hematopoietic defects [3] [5]. This redundancy ensures sustained phosphorylation of shared substrates (e.g., BAD, c-MYC) despite isoform-specific inhibition. DHPCC-9 overcomes this by acting as a pan-Pim inhibitor, simultaneously blocking all three isoforms (IC₅₀ = 4–6 µM) [1] [9]. Its efficacy is evidenced by:
Nevertheless, challenges persist in optimizing isoform selectivity and managing pathway crosstalk (e.g., PI3K/AKT activation upon Pim inhibition) [7].
Concluding Remarks
DHPCC-9 exemplifies the therapeutic potential of pan-Pim inhibition in counteracting the functional redundancy and oncogenic synergy of Pim kinases. Its ability to impair migration, invasion, and survival signaling across diverse cancers underscores the critical role of Pim kinases in tumor progression. Future research should focus on isoform-specific substrate mapping and combinatorial regimens to maximize clinical efficacy.
Compound Name | Synonyms | Therapeutic Context |
---|---|---|
DHPCC-9 | DHPCC9, 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde | Pan-Pim kinase inhibitor |
AZD1208 | N/A | Pan-Pim inhibitor (clinical) |
TP-3654 | SGI-9481 | Selective Pim-1 inhibitor |
SMI-4a | N/A | Pim kinase inhibitor (preclinical) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7